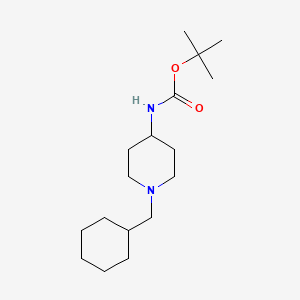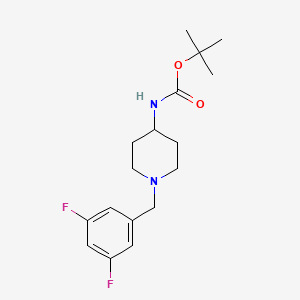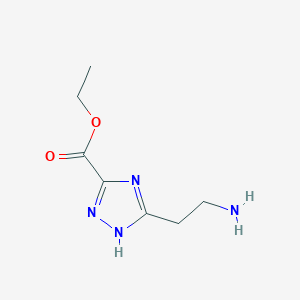![molecular formula C21H28N6O B3154589 (S)-2-(1-(3-ethyl-7-((pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-5-yl)piperidin-2-yl)ethanol CAS No. 779353-02-5](/img/structure/B3154589.png)
(S)-2-(1-(3-ethyl-7-((pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-5-yl)piperidin-2-yl)ethanol
Descripción general
Descripción
(S)-2-(1-(3-ethyl-7-((pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-5-yl)piperidin-2-yl)ethanol is a useful research compound. Its molecular formula is C21H28N6O and its molecular weight is 380.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(1-(3-ethyl-7-((pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-5-yl)piperidin-2-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(1-(3-ethyl-7-((pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-5-yl)piperidin-2-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Breast Cancer Treatment
CDK4/6 inhibitors have demonstrated potent antitumor activity in HR+/HER2− breast cancer patients. By blocking the transition from the G1 to S phase of the cell cycle, they interfere with Rb phosphorylation and E2F release. CDK-IN-6, specifically, has shown manageable toxicity and impressive efficacy in clinical trials for breast cancer . Researchers are actively exploring its use in combination with other therapies.
Central Nervous System Disorders
Recent research indicates that CDK-IN-6 may have applications in central nervous system (CNS) disorders. Its enhanced ability to cross the blood–brain barrier makes it a potential candidate for brain cancer and secondary brain metastases . Further investigations are ongoing to explore its therapeutic potential in CNS malignancies.
Cell Cycle Dysregulation in Tumorigenesis
Dysregulation of the cell cycle is a hallmark of malignant tumors. CDK4/6 inhibitors, including CDK-IN-6, block cell cycle progression, inhibit tumor cell proliferation, and promote apoptosis. Understanding their role in regulating cell cycle checkpoints is essential for advancing cancer treatment.
Mecanismo De Acción
Target of Action
CDK-IN-6, also known as (S)-2-(1-(3-ethyl-7-((pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-5-yl)piperidin-2-yl)ethanol, primarily targets Cyclin-dependent kinases 4 and 6 (CDK4/6) . These kinases play crucial roles in the control of cell division and modulate transcription in response to several extra- and intracellular cues . The CDK4/6 complex acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase .
Mode of Action
CDK-IN-6 interacts with its targets, CDK4/6, by binding to the ATP-binding domains of these kinases . This interaction results in the suppression of phosphorylation of the retinoblastoma tumor suppressor protein, which serves to prevent cancer cell proliferation . This inhibition of CDK4/6 activity leads to cell cycle arrest and apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by CDK-IN-6 is the cell cycle, specifically the transition from the G1 (cell growth) phase to the S (DNA synthesis) phase . By inhibiting CDK4/6, CDK-IN-6 prevents the progression of the cell cycle, thereby inhibiting abnormal cell proliferation and cancer development . Other pathways that may be affected include JAK/STAT, PI3K/Akt/mTOR, RAS/RAF/MEK/ERK, BTK/NF-ΚB, and Wnt/β-catenin pathways .
Result of Action
The primary result of CDK-IN-6 action is the prevention of cancer cell proliferation through the suppression of CDK4/6 activity . This leads to cell cycle arrest and apoptosis, thereby inhibiting abnormal cell proliferation and cancer development .
Propiedades
IUPAC Name |
2-[(2S)-1-[3-ethyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-5-yl]piperidin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c1-2-17-15-24-27-19(23-14-16-6-5-9-22-13-16)12-20(25-21(17)27)26-10-4-3-7-18(26)8-11-28/h5-6,9,12-13,15,18,23,28H,2-4,7-8,10-11,14H2,1H3/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKFUJKFJMIJDX-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2N=C(C=C(N2N=C1)NCC3=CN=CC=C3)N4CCCCC4CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2N=C(C=C(N2N=C1)NCC3=CN=CC=C3)N4CCCC[C@H]4CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B3154506.png)
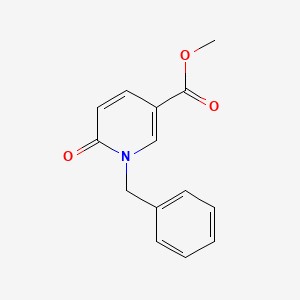
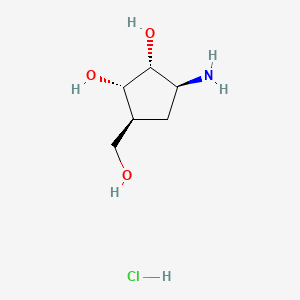
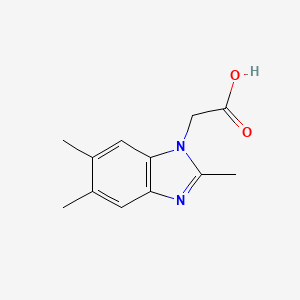
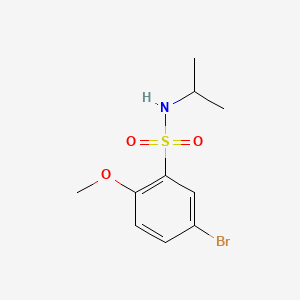

![tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B3154533.png)

![2-Phenyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B3154565.png)

